molecular formula C12H10F5NO4S B6171877 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 2412945-09-4

5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B6171877
CAS No.: 2412945-09-4
M. Wt: 359.3
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Description

5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole: is a complex organic compound characterized by its unique structure, which includes a pentafluorophenoxy group and a methanesulfonyl group attached to a dihydro-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole typically involves multiple steps, starting with the preparation of the pentafluorophenoxy group. This can be achieved by reacting pentafluorophenol with a suitable reagent to form the corresponding pentafluorophenoxy derivative. Subsequently, the methanesulfonyl group is introduced through a sulfonylation reaction, often using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the oxazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorinated groups can enhance its binding affinity to biological targets.

Medicine

In the field of medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole

  • 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-thiazole

  • 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-imidazole

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the presence of the pentafluorophenoxy group and the methanesulfonyl group. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

2412945-09-4

Molecular Formula

C12H10F5NO4S

Molecular Weight

359.3

Purity

95

Origin of Product

United States

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